molecular formula C19H15F3N4OS B11564596 2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11564596
M. Wt: 404.4 g/mol
InChI Key: YSDLCEIQVOVXLW-UHFFFAOYSA-N
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Description

2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the phenyl group. The final steps involve the formation of the benzothiophene ring and the attachment of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful for studying biochemical pathways or for developing new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects is likely complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and benzothiophene derivatives, such as:

  • 2-phenyl-4,5-dihydro-1H-imidazole
  • 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

What sets 2-{[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15F3N4OS

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C19H15F3N4OS/c20-19(21,22)18(17(27)24-15(25-18)11-6-2-1-3-7-11)26-16-13(10-23)12-8-4-5-9-14(12)28-16/h1-3,6-7,26H,4-5,8-9H2,(H,24,25,27)

InChI Key

YSDLCEIQVOVXLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3(C(=O)NC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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